12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid
Description
This compound is a structurally complex molecule featuring a dodecanoic acid backbone conjugated with two thiazolidinone rings, a carboxymethyl group, and a cyclopenta[b]indolyl moiety substituted with a diphenylethenylphenyl group. Its extended hydrophobic chain may influence membrane permeability, while the aromatic systems could contribute to π-π stacking interactions.
Properties
IUPAC Name |
12-[(5E)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H53N3O6S3/c56-46(57)23-14-6-4-2-1-3-5-7-15-30-53-50(61)48(64-52(53)62)51-54(34-47(58)59)49(60)45(63-51)33-36-26-29-44-42(32-36)40-21-16-22-43(40)55(44)39-27-24-35(25-28-39)31-41(37-17-10-8-11-18-37)38-19-12-9-13-20-38/h8-13,17-20,24-29,31-33,40,43H,1-7,14-16,21-23,30,34H2,(H,56,57)(H,58,59)/b45-33+,51-48+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDFCKKOUCOIZ-DOESQJKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CCCCCCCCCCCC(=O)O)S4)CC(=O)O)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C/4\C(=O)N(/C(=C\5/C(=O)N(C(=S)S5)CCCCCCCCCCCC(=O)O)/S4)CC(=O)O)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H53N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
912.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid is a complex organic molecule with significant potential for various biological activities. This article synthesizes existing research findings regarding its biological activity and mechanisms of action.
Structural Characteristics
This compound features multiple functional groups, including:
- Thiazolidine rings
- Indole derivatives
- Carboxymethyl groups
These structural elements contribute to its diverse biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structure allows it to modulate the activity of these targets through various biochemical pathways, including:
- Signal transduction
- Gene expression
- Metabolic processes
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities. The following table summarizes some related compounds and their known activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidine ring | Antimicrobial |
| Compound B | Indole derivative | Anticancer |
| Compound C | Carboxylic acid | Anti-inflammatory |
The unique combination of structural elements in 12-[(5E)-5...dodecanoic acid may enhance its effectiveness compared to similar compounds by providing multiple mechanisms of action against various biological targets.
Case Studies and Research Findings
- Anticancer Activity : A study evaluating thiazolidinone derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT116), liver (HepG2), and breast (MDA-MB-231) carcinoma cells. The IC50 values indicated promising anticancer potential with minimal toxicity to normal cells .
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains in vitro. The presence of the thiazolidine ring is often linked to enhanced antimicrobial activity .
- Anti-inflammatory Effects : Research has suggested that compounds with carboxylic acid functionalities can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Graph-Based Comparison :
The compound’s structural complexity necessitates advanced comparison methods. Graph-based algorithms directly compare molecular topologies, offering higher accuracy than chemical fingerprints . For example, subgraph matching could identify shared motifs with benzimidazole-sulfonyl derivatives (e.g., compounds 5e and 5f in ), which also feature sulfonyl groups and aromatic systems. However, computational costs for graph-based methods are significant .
3D Similarity Metrics: PubChem3D’s metrics (shape similarity ST, feature similarity CT, and combined ComboT) could quantify its 3D similarity to analogs like thiazolidinone-containing molecules (e.g., Gewald synthesis derivatives in ). A ST ≥ 0.8 and CT ≥ 0.5 would classify it as a "neighbor" to compounds with overlapping steric and functional features .
Similarity Coefficients: Binary fingerprint-based coefficients (e.g., Tanimoto) may underperform for this compound due to its unique substituents. However, hybrid approaches like GEM-Path, which combine Tanimoto coefficients with subgraph matching, could better capture its similarity to other thiazolidinone derivatives .
Physicochemical and Functional Comparisons
Table 1 compares key properties of the target compound with structurally related analogs:
Note: Data estimated based on structural analogs in referenced evidence .
Research Findings and Limitations
- Synthetic Challenges : The compound’s intricate structure likely requires multi-step synthesis, similar to Gewald thiophene derivatives () or benzimidazole sulfonates (). Ultrasound-mediated protocols (as in ) might improve yield .
- Activity Prediction: Its thiazolidinone rings are associated with kinase inhibition (e.g., cyclin-dependent kinases), but the diphenylethenyl group may introduce steric hindrance, reducing binding efficiency compared to smaller analogs .
- Limitations : Computational methods face challenges in handling its conformational flexibility. PubChem3D’s limitation to 10 conformers per compound may overlook critical binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
